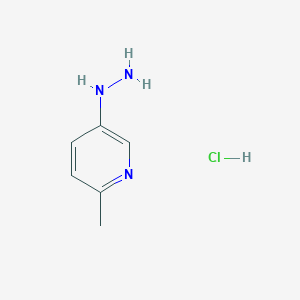

5-Hydrazinyl-2-methylpyridine hydrochloride

Description

BenchChem offers high-quality 5-Hydrazinyl-2-methylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydrazinyl-2-methylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylpyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-5-2-3-6(9-7)4-8-5;/h2-4,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULVNVPJXXJEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647548 | |

| Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896133-77-0 | |

| Record name | 5-Hydrazinyl-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydrazinyl-2-methylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydrazinyl-2-methylpyridine hydrochloride, a key building block in modern medicinal chemistry. Pyridine scaffolds are integral to the development of novel therapeutics, and the introduction of a hydrazinyl moiety offers a versatile handle for further molecular elaboration.[1][2][3][4][5] This document details a robust synthetic protocol, adapted from established methodologies for analogous structures, and outlines the expected analytical characterization of the target compound. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and verify this important chemical entity.

Introduction: The Significance of Hydrazinylpyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in numerous natural products and FDA-approved drugs.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of bioactive molecules.[1][2] The functionalization of the pyridine core is a key strategy in the development of new chemical entities with desired pharmacological profiles.

The introduction of a hydrazinyl group (-NHNH2) onto the pyridine ring, as in 5-Hydrazinyl-2-methylpyridine, provides a reactive and versatile functional group for a variety of chemical transformations.[6][7] Hydrazine derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and pyridazines, many of which exhibit significant biological activity.[6] The hydrochloride salt form of the title compound enhances its stability and solubility, making it more amenable to handling and downstream applications in drug discovery and development.

This guide will focus on a well-established synthetic route to hydrazinylpyridines, namely the diazotization of an aminopyridine precursor followed by reduction. This method is reliable and scalable, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

Synthesis of 5-Hydrazinyl-2-methylpyridine hydrochloride

The synthesis of 5-Hydrazinyl-2-methylpyridine hydrochloride is most effectively achieved through a two-step one-pot process starting from 5-Amino-2-methylpyridine. This process involves the formation of a diazonium salt intermediate, which is then reduced in situ to the corresponding hydrazine. The final step involves the precipitation of the hydrochloride salt.

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for 5-Hydrazinyl-2-methylpyridine hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from the well-documented synthesis of the analogous compound, 5-hydrazino-2-methoxypyridine hydrochloride.[1]

Materials:

-

5-Amino-2-methylpyridine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 5-Amino-2-methylpyridine in concentrated hydrochloric acid.

-

Separately, prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the acidic solution of 5-Amino-2-methylpyridine, maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for 30 minutes.

-

-

Reduction:

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution dropwise to the diazonium salt solution, keeping the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Work-up and Salt Formation:

-

Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide. The pH should be adjusted to be basic.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and add a solution of hydrochloric acid in ethanol to the filtrate with stirring.

-

The hydrochloride salt of the product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield 5-Hydrazinyl-2-methylpyridine hydrochloride.

-

Characterization of 5-Hydrazinyl-2-methylpyridine hydrochloride

Physical Properties

| Property | Expected Value |

| CAS Number | 896133-77-0[8] |

| Molecular Formula | C₆H₁₀ClN₃[5] |

| Molecular Weight | 159.62 g/mol [5] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyridine ring, and the protons of the hydrazinyl group and the hydrochloride salt.

-

Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.

-

Aromatic Protons (Pyridyl-H): Three signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns.

-

Hydrazinyl Protons (-NHNH₂): Broad signals that may be exchangeable with D₂O.

-

HCl Proton: A broad singlet at a downfield chemical shift.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-25 ppm).

-

Aromatic Carbons (Pyridyl-C): Five distinct signals in the aromatic region (δ 110-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3100-3400 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N, C=C Stretch (Pyridine) | 1400-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-Hydrazinyl-2-methylpyridine (the free base), the expected molecular ion peak [M]⁺ would be at m/z 123.16. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 124.16.

Applications in Drug Development

5-Hydrazinyl-2-methylpyridine hydrochloride serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The hydrazinyl group can readily react with aldehydes, ketones, and other carbonyl-containing compounds to form hydrazones, which themselves can be important pharmacophores or can be further cyclized to form various heterocyclic systems.[6]

The pyridine scaffold, substituted with a methyl group and a reactive hydrazine, allows for the exploration of chemical space around this privileged core, leading to the potential discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4][5]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 5-Hydrazinyl-2-methylpyridine hydrochloride and a comprehensive overview of its expected analytical characterization. The described synthetic route is robust and relies on well-established chemical principles. The characterization data, while predictive in nature, provides a solid framework for the verification of the synthesized product. The availability of this key building block will undoubtedly facilitate further research and development in the field of medicinal chemistry, enabling the creation of novel therapeutic agents.

References

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). PubMed.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate.

- The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applications and Protocols. (n.d.). BenchChem.

- 5-Hydrazinyl-2-Methoxypyridine hydrochloride synthesis. (n.d.). ChemicalBook.

- 5-Hydrazinyl-2-methylpyridine, HCl, min 95%, 100 mg. (n.d.). CP Lab Safety.

- 896133-77-0 | 5-Hydrazinyl-2-methylpyridine hydrochloride. (n.d.). Moldb.

- 5-hydrazinyl-2-methylpyridine 197516-48-6. (n.d.). Guidechem.

- 2-Hydrazino-5-methyl-pyridine HCl. (n.d.). CymitQuimica.

- 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). (n.d.). PubChem.

- 5-(Hydrazinylmethyl)-2-methylpyridine. (n.d.). CymitQuimica.

- 5-Hydrazinyl-2-methylpyridine, HCl, min 95%, 100 mg. (n.d.). CP Lab Safety.

- 2-Hydrazinyl-5-methylpyridine hydrochloride | 1375477-15-8. (n.d.). Sigma-Aldrich.

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. (n.d.). Calca Solutions.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Taylor & Francis Online.

- Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). National Center for Biotechnology Information.

- 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. (2025, August 9). ResearchGate.

- 179543-88-5|5-Hydrazinyl-2-methoxypyridine hydrochloride|BLD Pharm. (n.d.). BLD Pharm.

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (n.d.). National Center for Biotechnology Information.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8). ResearchGate.

- The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). University of Florida.

- Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. (2025, September 19). ResearchGate.

- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021, March 15). PubMed.

- The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.

- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.

- HYDRAZINE | 27032-63-9, (5-CHLORO-PYRIDIN-2-YL) -. (n.d.). Echemi.

- Synthesis and Characterization of a Novel 2-Pyrazoline. (n.d.). MDPI.

- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate.

Sources

- 1. 5-Hydrazinyl-2-Methoxypyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Hydrazino-5-methyl-pyridine HCl | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Hydrazinyl-2-methylpyridine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Hydrazinyl-2-methylpyridine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a precursor for kinase inhibitors.

Introduction: The Significance of Hydrazinopyridines in Modern Drug Discovery

Hydrazinopyridines are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The presence of a reactive hydrazine moiety on a pyridine scaffold provides a synthetically tractable handle for the construction of more complex molecular architectures. Notably, these compounds serve as key precursors for the synthesis of various bicyclic and polycyclic systems, such as pyrazoles, which are privileged structures in numerous biologically active molecules. The pyridine ring itself is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. 5-Hydrazinyl-2-methylpyridine hydrochloride, as a specific example, offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of derivative compounds.

Physicochemical Properties of 5-Hydrazinyl-2-methylpyridine hydrochloride

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design. The key properties of 5-Hydrazinyl-2-methylpyridine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 896133-77-0 | [1] |

| Molecular Formula | C₆H₁₀ClN₃ | [1] |

| Molecular Weight | 159.62 g/mol | [1] |

| Appearance | Solid | Inferred from related compounds |

| Purity | Typically ≥95% | Inferred from supplier data |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | Inferred from structure |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |

Synthesis and Characterization

Synthetic Route

A plausible and efficient synthesis of 5-Hydrazinyl-2-methylpyridine hydrochloride can be adapted from established procedures for analogous hydrazinopyridines. A common approach involves the diazotization of a corresponding aminopyridine followed by reduction.

A representative synthetic workflow is depicted below:

Caption: General reaction for hydrazone formation.

This reactivity can be exploited in various ways in drug discovery, including the synthesis of prodrugs or as a linker in bioconjugation.

Synthesis of Pyrazole-Containing Kinase Inhibitors

One of the most significant applications of hydrazinopyridines in medicinal chemistry is in the synthesis of pyrazole-containing compounds, which are known to be potent inhibitors of various protein kinases. The Knorr pyrazole synthesis and related cyclocondensation reactions are commonly employed for this purpose.

Example Application: Synthesis of a Pyrazole-Based Kinase Inhibitor Scaffold

A common strategy in the design of kinase inhibitors is to use a heterocyclic scaffold that can mimic the hinge-binding interactions of ATP in the kinase active site. Pyrazoles are excellent for this purpose. 5-Hydrazinyl-2-methylpyridine hydrochloride can be reacted with a 1,3-dicarbonyl compound to construct a pyrazolopyridine core, a scaffold found in several kinase inhibitors.

Caption: Synthesis of a pyrazolopyridine scaffold for kinase inhibitors.

Experimental Protocol: Synthesis of a Substituted Pyrazole Derivative

-

Reaction Setup: To a solution of 5-Hydrazinyl-2-methylpyridine hydrochloride in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate).

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired pyrazole derivative.

This pyrazole derivative can then be further functionalized to generate a library of potential kinase inhibitors for screening against various cancer-related targets.

Stability and Storage

Hydrazine derivatives can be susceptible to oxidation and decomposition. 5-Hydrazinyl-2-methylpyridine hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature of 2-8 °C. [1]It is advisable to minimize exposure to air and light. Aqueous solutions of hydrazines can be unstable, especially under neutral or alkaline conditions in the presence of oxygen. [2]

Safety and Handling

5-Hydrazinyl-2-methylpyridine hydrochloride is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be performed in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling the dust. If inhalation occurs, move to fresh air immediately.

-

Skin and Eye Contact: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its potential environmental toxicity, it should not be discharged into drains.

Conclusion

5-Hydrazinyl-2-methylpyridine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its reactive hydrazine moiety provides a convenient entry point for the construction of diverse heterocyclic scaffolds, most notably pyrazoles, which are integral components of many kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this compound in the development of novel therapeutics.

References

Sources

An In-depth Technical Guide to the Reaction of 5-Hydrazinyl-2-methylpyridine Hydrochloride with Carbonyl Compounds

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Preamble: Navigating the Landscape of Pyridyl Hydrazones

The synthesis of hydrazones from the condensation of hydrazines with aldehydes and ketones is a cornerstone reaction in medicinal chemistry.[1][2] These moieties are not merely linkers but are often integral to the pharmacophore of a wide array of therapeutic agents, exhibiting properties such as antimicrobial, anticonvulsant, and anticancer activities.[3][4][5] This guide focuses on a specific, yet versatile building block: 5-hydrazinyl-2-methylpyridine hydrochloride. We will delve into the nuances of its reaction with carbonyl compounds, providing not just protocols, but the underlying chemical rationale to empower researchers in their experimental design and drug discovery endeavors. While direct literature on this specific isomer is less common than its 2-hydrazinyl counterpart, the principles of reactivity and characterization can be expertly extrapolated from closely related pyridyl hydrazines.

The Reagent: Understanding 5-Hydrazinyl-2-methylpyridine Hydrochloride

The reactivity of a hydrazine is profoundly influenced by its electronic environment. In 5-hydrazinyl-2-methylpyridine, the hydrazine moiety is positioned para to the electron-donating methyl group and meta to the ring nitrogen. This electronic arrangement modulates the nucleophilicity of the terminal nitrogen of the hydrazine, a key factor in its reaction with carbonyls. The hydrochloride salt form is common for the stability and handling of hydrazines, which can be prone to oxidation. However, this salt form necessitates careful consideration in reaction setup, as the hydrazine must typically be liberated in situ to act as an effective nucleophile.

Synthesis of the Starting Material:

The synthesis of 5-hydrazinyl-2-methylpyridine typically proceeds from 5-amino-2-methylpyridine. A standard route involves diazotization of the amino group with sodium nitrite in acidic medium, followed by reduction of the resulting diazonium salt, for instance, with tin(II) chloride.[6] This process is analogous to the synthesis of other pyridyl hydrazines.[7]

The Reaction Mechanism: A Stepwise Exploration

The formation of a hydrazone from 5-hydrazinyl-2-methylpyridine hydrochloride and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. The process is generally acid-catalyzed, and the presence of the hydrochloride salt can play a direct role in this catalysis.

Causality Behind the Steps:

-

Protonation of the Carbonyl: In an acidic medium, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine, being the most nucleophilic atom, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

-

Elimination of Water: The resulting intermediate is protonated on the hydroxyl group, which then leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step is the deprotonation of the nitrogen atom to yield the stable hydrazone product.

Experimental Protocols: A Guide to Practice

The choice of solvent and catalyst is paramount for a successful reaction. Given that the starting material is a hydrochloride salt, the reaction can be driven by the inherent acidity, or a base can be added to free the hydrazine for reaction under neutral or basic conditions.

Protocol 1: Acid-Catalyzed Condensation in Ethanol

This is the most common and straightforward method.[8]

-

Step 1: Dissolution. Dissolve 1.0 equivalent of the carbonyl compound in ethanol (approximately 10-20 mL per mmol of carbonyl).

-

Step 2: Addition of Hydrazine. Add 1.0 to 1.1 equivalents of 5-hydrazinyl-2-methylpyridine hydrochloride directly to the solution.

-

Step 3: Catalysis (Optional but Recommended). Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric or sulfuric acid, or glacial acetic acid. This can enhance the reaction rate, especially with less reactive ketones.

-

Step 4: Reaction. Stir the mixture at room temperature or reflux for a period ranging from 1 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 5: Isolation. Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Base-Mediated Condensation for Sensitive Substrates

For carbonyl compounds that are sensitive to acid, a base can be used to neutralize the hydrochloride salt.

-

Step 1: Liberation of Free Hydrazine. Suspend 1.0 equivalent of 5-hydrazinyl-2-methylpyridine hydrochloride in a suitable solvent like dichloromethane or tetrahydrofuran. Add 1.0 equivalent of a non-nucleophilic base, such as triethylamine, and stir for 15-30 minutes.

-

Step 2: Addition of Carbonyl. Add 1.0 equivalent of the carbonyl compound to the mixture.

-

Step 3: Reaction. Stir the reaction at room temperature until completion as monitored by TLC.

-

Step 4: Work-up. Filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Step 5: Purification. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Characterization of the Resulting Hydrazones

The synthesized hydrazones can be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of a new singlet or doublet for the imine proton (-N=CH-), typically in the range of 8-11 ppm. - Signals corresponding to the 2-methylpyridine moiety and the carbonyl partner. - A broad singlet for the -NH- proton. |

| ¹³C NMR | - A characteristic signal for the imine carbon (-C=N-) in the range of 140-160 ppm. |

| IR Spectroscopy | - A strong absorption band for the C=N stretch, typically around 1600-1650 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the hydrazone product. |

Applications in Drug Discovery and Development

Hydrazones incorporating a pyridine ring are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and to participate in metal chelation.[1] While specific applications of hydrazones from 5-hydrazinyl-2-methylpyridine are not extensively documented, the broader class of pyridyl hydrazones has shown promise in several therapeutic areas:

-

Anticancer Agents: Many hydrazone derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.

-

Antimicrobial Agents: The imine linkage is a key feature in many compounds with antibacterial and antifungal properties.[9]

-

Anticonvulsant and Anti-inflammatory Agents: The hydrazone scaffold is present in several compounds with activity against the central nervous system and inflammation.[3]

The 5-hydrazinyl-2-methylpyridine moiety provides a versatile scaffold that can be readily modified by reacting with a diverse library of aldehydes and ketones to generate novel compounds for biological screening.

Conclusion

The reaction of 5-hydrazinyl-2-methylpyridine hydrochloride with carbonyl compounds is a robust and versatile method for the synthesis of novel pyridyl hydrazones. A thorough understanding of the reaction mechanism and the role of the hydrochloride salt allows for the rational design of experimental protocols. The resulting hydrazones are valuable compounds for further investigation in drug discovery, leveraging the rich pharmacological history of this chemical class. This guide provides the fundamental knowledge and practical steps for researchers to successfully synthesize and characterize these promising molecules.

References

-

2-Hydrazino-5-methyl-pyridine HCl – (1375477-15-8) – EON Biotech. (n.d.). Retrieved from [Link]

-

Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(14), 3456. [Link]

-

The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2018). Molecules, 23(7), 1684. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024). Molecules, 29(22), 5011. [Link]

-

Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853. [Link]

-

Al-Wahaibi, L. H., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 19, 123-137. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 234. [Link]

-

Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. (2017). Organic Letters, 19(3), 556-559. [Link]

-

Examples of hydrazides and their therapeutic applications. (n.d.). ResearchGate. Retrieved from [Link]

-

The Use of Hydrazones for Biomedical Applications. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). Molecules, 28(14), 5364. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules, 25(21), 5019. [Link]

-

Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. (2015). Chemical Communications, 51(54), 10912-10915. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PLoS ONE, 8(10), e78893. [Link]

-

Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved from [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014). ResearchGate. Retrieved from [Link]

-

Request A Quote. (n.d.). ChemUniverse. Retrieved from [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Use of Hydrazones for Biomedical Applications | Semantic Scholar [semanticscholar.org]

- 6. 5-Hydrazinyl-2-Methoxypyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Hydrazone Formation with 5-Hydrazinyl-2-methylpyridine hydrochloride

Abstract

Hydrazones represent a pivotal class of organic compounds, characterized by the R¹R²C=NNH₂ structure, formed through the condensation of hydrazines with aldehydes or ketones.[1][2] Their broad utility in medicinal chemistry, particularly in the design of pH-responsive drug delivery systems and as synthons for bioactive heterocycles, has driven extensive research into their formation.[3][4][5][6] This guide provides an in-depth exploration of the reaction mechanism for hydrazone formation, with a specific focus on the use of 5-Hydrazinyl-2-methylpyridine hydrochloride. We will dissect the nuanced role of acid catalysis, the influence of electronic and steric factors, and provide a field-proven experimental protocol for researchers, scientists, and drug development professionals.

The Strategic Importance of the Hydrazone Linkage in Drug Development

The C=N double bond of the hydrazone moiety is the cornerstone of its utility. This imine-like bond possesses a unique characteristic: it is remarkably stable at neutral physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific biological microenvironments, such as tumor tissues or cellular endosomes.[3][7][8] This pH-dependent lability is a powerful tool for targeted drug delivery.

By linking a potent therapeutic agent to a carrier molecule (like an antibody or polymer) via a hydrazone bond, an inert prodrug can be created.[1][3] This conjugate circulates stably in the bloodstream, minimizing off-target toxicity. Upon reaching the acidic target site, the hydrazone bond cleaves, liberating the active drug precisely where it is needed. This strategy is a foundational concept in the development of Antibody-Drug Conjugates (ADCs).[1]

The Core Mechanism: A Tale of Nucleophilic Addition and Dehydration

The formation of a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process can be broken down into two primary stages:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the hydrazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[9][10] This forms a transient, zwitterionic tetrahedral intermediate known as a carbinolamine.

-

Acid-Catalyzed Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the rate-limiting step of the reaction and is significantly accelerated by an acid catalyst.[11][12]

Figure 1: General two-stage mechanism of hydrazone formation.

The Critical Role of pH: A Delicate Balancing Act

The rate of hydrazone formation is exquisitely dependent on the pH of the reaction medium.[11] Understanding this relationship is paramount, especially when using a hydrazine hydrochloride salt, which inherently creates acidic conditions.

-

Highly Acidic Conditions (Low pH): If the medium is too acidic, the hydrazine nucleophile (R-NH-NH₂) becomes protonated to form its conjugate acid (R-NH-NH₃⁺).[9][11] This protonated species has no available lone pair on the terminal nitrogen for nucleophilic attack, effectively shutting down the reaction.

-

Neutral or Basic Conditions (High pH): In the absence of sufficient acid, the initial nucleophilic attack can still occur, but the crucial dehydration of the carbinolamine intermediate is extremely slow. The hydroxyl group is a poor leaving group, and acid is required to protonate it into a much better leaving group (H₂O).

This creates a "Goldilocks" scenario where the reaction proceeds optimally in a slightly acidic buffer, typically between pH 4 and 5 .[9][11] This pH is low enough to catalyze the dehydration step efficiently but not so low as to render the hydrazine non-nucleophilic.

When using 5-Hydrazinyl-2-methylpyridine hydrochloride , the reagent itself provides the acidic environment. The hydrochloride salt exists in equilibrium with the free hydrazine base. The reaction relies on the small amount of the deprotonated, nucleophilic free base present in this equilibrium to initiate the attack on the carbonyl.

Detailed Mechanism with 5-Hydrazinyl-2-methylpyridine hydrochloride

The reaction using this specific pyridine-based hydrazine hydrochloride follows the general mechanism but with nuances related to the reagent's structure and salt form.

Figure 2: Logical workflow for hydrazone formation using a hydrochloride salt.

Step-by-Step Breakdown:

-

Equilibrium and Nucleophile Availability: The 5-hydrazinyl-2-methylpyridine hydrochloride salt establishes an equilibrium in solution, liberating a small concentration of the free hydrazine base. This free base is the active nucleophile.

-

Nucleophilic Attack: The terminal nitrogen of the free hydrazine attacks the carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer & Intermediate Formation: A rapid proton transfer occurs to form the neutral carbinolamine intermediate.

-

Acid-Catalyzed Dehydration: A proton (readily available from the HCl salt) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH₂⁺).

-

Water Elimination: The lone pair on the adjacent nitrogen atom helps to expel the water molecule, forming a protonated imine.

-

Deprotonation: A weak base (such as the solvent or another hydrazine molecule) removes the final proton, yielding the neutral hydrazone product and regenerating the acid catalyst.

Influence of Electronic and Steric Factors

The reaction rate is not only governed by pH but also by the electronic and steric properties of both the hydrazine and the carbonyl compound.

| Factor | Influence on Carbonyl Reactant | Influence on Hydrazine Reactant | Rationale |

| Electronic Effects | Electron-withdrawing groups (e.g., -NO₂) increase reactivity. | Electron-donating groups (e.g., -CH₃) increase reactivity. | Electron-withdrawing groups make the carbonyl carbon more electrophilic. Electron-donating groups make the hydrazine nitrogen more nucleophilic.[13] |

| Electron-donating groups (e.g., -OCH₃) decrease reactivity. | Electron-withdrawing groups (e.g., pyridine ring) decrease reactivity. | Electron-donating groups make the carbonyl carbon less electrophilic. Electron-withdrawing groups reduce the nucleophilicity of the hydrazine. | |

| Steric Effects | Increased steric bulk around the carbonyl (Ketones vs. Aldehydes) decreases reactivity. | Steric hindrance near the -NH₂ group can decrease reactivity. | Bulky groups physically obstruct the approach of the nucleophile to the electrophilic center.[13] |

For 5-Hydrazinyl-2-methylpyridine hydrochloride , the pyridine ring acts as an electron-withdrawing group, which inherently reduces the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine. The methyl group provides a minor, opposing electron-donating effect.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of a hydrazone from an aromatic aldehyde and 5-Hydrazinyl-2-methylpyridine hydrochloride.

Objective: To synthesize (E)-2-methyl-5-(2-(4-nitrobenzylidene)hydrazinyl)pyridine.

Materials:

-

5-Hydrazinyl-2-methylpyridine hydrochloride (1.0 eq)

-

4-Nitrobenzaldehyde (1.0 eq)

-

Ethanol (200 proof)

-

Sodium Acetate (optional, 1.1 eq)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin Layer Chromatography (TLC) plate (silica)

-

Filtration apparatus

Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (e.g., 151 mg, 1.0 mmol) in 10 mL of ethanol. Stir until fully dissolved.

-

Hydrazine Solution: In a separate beaker, dissolve 5-Hydrazinyl-2-methylpyridine hydrochloride (e.g., 160 mg, 1.0 mmol) in 15 mL of ethanol. Gentle warming may be required.

-

Expertise & Experience Insight: For aldehydes that are less reactive, or to drive the reaction to completion faster, sodium acetate (e.g., 90 mg, 1.1 mmol) can be added to this solution. The acetate anion acts as a mild base to neutralize the HCl in situ, increasing the concentration of the free, more nucleophilic hydrazine. For many reactive aldehydes, the equilibrium concentration of the free base is sufficient and this step is not required.

-

-

Reaction Initiation: Add the hydrazine solution to the stirring aldehyde solution at room temperature.

-

Reaction & Monitoring: Equip the flask with a condenser and heat the mixture to a gentle reflux (approx. 78°C) for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting aldehyde and the appearance of a new, typically UV-active, product spot.

-

Product Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A yellow precipitate of the hydrazone product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

-

Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point and running spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[14][15]

Conclusion

The formation of hydrazones using 5-Hydrazinyl-2-methylpyridine hydrochloride is a robust and versatile reaction, but one that demands a nuanced understanding of its underlying mechanism. The reaction's success hinges on maintaining a delicate pH balance to ensure the availability of a potent nucleophile while still enabling the acid-catalyzed, rate-limiting dehydration step. By appreciating the interplay of pH, electronic effects, and steric factors, researchers can effectively harness this reaction to synthesize tailored molecules for advanced applications in drug discovery, bioconjugation, and materials science. This guide provides the foundational knowledge and a practical framework to empower scientists in this endeavor.

References

-

Hydrazone - Wikipedia. Wikipedia. [Link]

-

Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. SAGE Journals. [Link]

-

Wahbeh, J. (2019). (Open Access) The Use of Hydrazones for Biomedical Applications. SciSpace. [Link]

-

Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health. [Link]

-

Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health. [Link]

-

Application of Hydrazones in Biomedical Research. (2022). ResearchGate. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Institutes of Health. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. National Institutes of Health. [Link]

-

Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]

-

Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. National Institutes of Health. [Link]

-

Hydrazine - Wikipedia. Wikipedia. [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

-

Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. ResearchGate. [Link]

-

How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]

-

Crisalli, P., & Kool, E. T. (2013). Importance of ortho proton donors in catalysis of hydrazone formation. PubMed. [Link]

-

9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

-

Reaction for formation of hydrazone. ResearchGate. [Link]

-

Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. ACS Publications. [Link]

-

Review on Spectrophotometric Method for Formation of Metal Complexes of Hydrazone Derivatives. ResearchGate. [Link]

-

Hussain, Z., et al. (2017). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. MDPI. [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

-

Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. F. (2020). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes. Scholars Middle East Publishers. [Link]

-

Babalola, S. A., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. [Link]

-

5-Hydrazinyl-2-methylpyridine, HCl, min 95%, 100 mg. CP Lab Safety. [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations [scispace.com]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(II), Th(IV) and Zr(IV) Metals Complexes | Scholars Middle East Publishers [saudijournals.com]

A Technical Guide to the Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Hydrazinyl-2-methylpyridine hydrochloride (CAS No. 896133-77-0), a key building block in contemporary drug discovery and development. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a robust, predicted spectroscopic profile. By drawing upon empirical data from structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals a detailed framework for the identification, characterization, and quality control of this important molecule. Detailed, field-proven protocols for the acquisition of experimental data are also provided to facilitate practical laboratory work.

Introduction: The Chemical and Pharmaceutical Significance

5-Hydrazinyl-2-methylpyridine hydrochloride is a substituted pyridine derivative with significant potential in medicinal chemistry. The hydrazine moiety is a versatile functional group for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and pyridazines, which are prevalent scaffolds in many biologically active molecules. The pyridine ring itself is a common feature in numerous pharmaceuticals. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it amenable to various synthetic transformations and pharmaceutical formulations.

Accurate and comprehensive characterization of such building blocks is paramount to ensure the identity, purity, and quality of downstream products. This guide provides an in-depth look at the expected spectroscopic signatures of 5-Hydrazinyl-2-methylpyridine hydrochloride.

Molecular Structure and Predicted Spectroscopic Overview

The molecular structure of 5-Hydrazinyl-2-methylpyridine hydrochloride is presented below. The protonation of the pyridine nitrogen is the most likely site of salt formation with hydrochloric acid, which will have a notable effect on the electronic environment of the aromatic ring.

Caption: Molecular structure of 5-Hydrazinyl-2-methylpyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Hydrazinyl-2-methylpyridine hydrochloride in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the methyl protons, the aromatic protons, and the hydrazine protons. The hydrochloride form will likely result in broad, exchangeable signals for the N-H protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group at the 2-position is expected to be a singlet. In 2-methylpyridine, this signal appears around 2.5 ppm.[1] |

| ~7.0 - 7.2 | Doublet | 1H | H-3 | This proton is ortho to the methyl group and meta to the hydrazinyl group. It will likely be a doublet due to coupling with H-4. |

| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-4 | This proton is coupled to both H-3 and H-6. Data from similar substituted pyridines supports this prediction.[2] |

| ~8.3 - 8.5 | Doublet | 1H | H-6 | This proton is adjacent to the protonated nitrogen and will be the most deshielded of the aromatic protons. |

| Broad | Broad Singlet | 3H | -NH-NH₂ | The hydrazine protons are exchangeable and are expected to appear as a broad singlet. Their chemical shift can be highly variable. |

| Very Broad | Broad Singlet | 1H | N⁺-H | The proton on the pyridinium nitrogen will be very broad and may be difficult to observe. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~20 - 25 | -CH₃ | The methyl carbon is expected in the aliphatic region. |

| ~120 - 125 | C-3 | This carbon is shielded by the adjacent methyl group. |

| ~135 - 140 | C-4 | Aromatic CH carbon. |

| ~145 - 150 | C-6 | This carbon is adjacent to the protonated nitrogen and will be deshielded. |

| ~150 - 155 | C-5 | The carbon bearing the hydrazinyl group. |

| ~155 - 160 | C-2 | The carbon attached to the methyl group and the nitrogen atom. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral analysis.

A standard protocol for acquiring high-quality NMR data is crucial.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Hydrazinyl-2-methylpyridine hydrochloride is expected to show characteristic absorption bands for the N-H bonds, the aromatic C-H and C=C/C=N bonds, and the C-N bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3400 - 3200 | N-H stretch | Hydrazine (-NH-NH₂) | Likely to be multiple, broad peaks. Similar to those seen in 2-amino-5-methylpyridine.[4] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of the pyridine ring. |

| 2900 - 2800 | C-H stretch | Methyl (-CH₃) | Aliphatic C-H stretching. |

| ~2700 - 2400 | N⁺-H stretch | Pyridinium ion | A very broad and characteristic absorption for the hydrochloride salt.[5] |

| 1620 - 1580 | C=C and C=N stretch | Pyridine ring | Strong absorptions typical for aromatic rings. |

| 1500 - 1400 | C=C and C=N stretch | Pyridine ring | Further characteristic ring vibrations. |

| ~1600 | N-H bend | Hydrazine (-NH₂) | Scissoring vibration. |

| 850 - 800 | C-H out-of-plane bend | Aromatic C-H | The substitution pattern on the pyridine ring will influence the exact position of this band. |

Experimental Protocol for IR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

Predicted Mass Spectrum

For 5-Hydrazinyl-2-methylpyridine (the free base), the molecular formula is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[6] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 123.

Using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the protonated molecule ([M+H]⁺) would be observed at m/z 124.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is likely to proceed through several pathways:

-

Loss of NH₂: A fragment at m/z 107.

-

Loss of N₂H₃: A fragment at m/z 92.

-

Loss of CH₃ followed by HCN: A common fragmentation pathway for methylpyridines.

PubChemLite predicts a collision cross section for the [M+H]⁺ ion of the dihydrochloride form, which is relevant for ion mobility mass spectrometry.[6]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 5-Hydrazinyl-2-methylpyridine hydrochloride based on fundamental principles and comparative data from analogous structures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this compound with a high degree of confidence. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

PubChemLite. 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). [Link]

-

NIST. Pyridine hydrochloride. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine hydrochloride [webbook.nist.gov]

- 6. PubChemLite - 5-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Purity Analysis of 5-Hydrazinyl-2-methylpyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

5-Hydrazinyl-2-methylpyridine hydrochloride is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a pyridine ring, makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. The purity of this starting material is of paramount importance, as impurities can lead to undesirable side reactions, impact reaction kinetics, introduce downstream purification challenges, and ultimately compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded framework for the purity analysis of 5-Hydrazinyl-2-methylpyridine hydrochloride, emphasizing not just the "how" but the "why" behind the analytical methodologies.

The Impurity Profile: Understanding Potential Contaminants

A robust purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis and storage of 5-Hydrazinyl-2-methylpyridine hydrochloride. Common synthetic routes often involve the diazotization of an aminopyridine precursor followed by reduction. This process can introduce several classes of impurities:

-

Residual Starting Materials: Unreacted 2-amino-5-methylpyridine.

-

Intermediates: Incompletely reduced intermediates.

-

By-products: Isomeric impurities, and products of over-oxidation or side reactions.

-

Degradants: The hydrazine group is susceptible to oxidation, especially upon prolonged exposure to air or in the presence of metal ions.

Chromatographic Purity: The Gold Standard for Separation

Chromatographic techniques are indispensable for separating and quantifying the individual components of a sample, providing a detailed impurity profile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity analysis of polar, ionizable compounds like 5-Hydrazinyl-2-methylpyridine hydrochloride.

The Principle of Separation: In RP-HPLC, the analyte is partitioned between a nonpolar stationary phase (typically a C18 alkyl chain bonded to silica) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Methodical Approach & Rationale:

-

Column Selection: A C18 column is a good starting point due to its versatility. For improved peak shape with basic compounds like pyridines, a column with end-capping or a polar-embedded phase is recommended to minimize tailing caused by interactions with residual silanols on the silica surface.

-

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The pH of the buffer is a critical parameter. For 5-Hydrazinyl-2-methylpyridine hydrochloride, a slightly acidic mobile phase (e.g., using formic acid or a phosphate buffer at pH 3-4) is often optimal to ensure the protonation of the pyridine nitrogen, leading to consistent retention and good peak shape.

-

Detection: The pyridine ring contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 254-280 nm. A photodiode array (PDA) detector is highly recommended as it provides spectral data for each peak, which can aid in peak tracking during method development and in identifying co-eluting impurities.

A Foundational HPLC Protocol:

-

System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Injection: Inject 5-10 µL of the sample solution.

-

Detection: Monitor the elution profile at 254 nm.

-

Quantification: Purity is typically assessed by area percent, assuming all impurities have a similar response factor to the main component at the chosen wavelength. For higher accuracy, relative response factors should be determined.

Gas Chromatography (GC)

GC is generally less suitable for the direct analysis of the hydrochloride salt due to its low volatility. However, it can be a powerful tool for detecting volatile impurities or after a derivatization step.[1] Derivatization, for instance by reacting the hydrazine with a ketone like acetone, can make the analyte amenable to GC analysis.[2]

Structural Confirmation and Identification: Spectroscopic Techniques

While chromatography separates components, spectroscopy provides crucial information about their chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural elucidation and confirmation of organic molecules.[3]

¹H NMR Spectroscopy:

-

Diagnostic Regions: The aromatic protons on the pyridine ring will appear in a characteristic downfield region (typically δ 7.0-8.5 ppm).[4] The methyl group protons will be a singlet in the upfield region (around δ 2.5 ppm). The protons of the hydrazinyl group and the N-H proton will be exchangeable with D₂O and may appear as broad signals.

-

Salt Formation: The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom.[5]

-

Purity Assessment: Integration of the signals can provide a quantitative measure of the purity relative to a known internal standard (qNMR) or by comparing the integrals of impurity peaks to the main component peaks.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule and can be used to identify isomeric impurities.[3]

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for identifying unknown impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which can be used to deduce the molecular formula and structure of impurities.

Quantifying the Active Moiety: Titrimetric Methods

Titration offers a classic and highly accurate method for determining the overall assay of the active substance.

Redox Titration with Potassium Iodate:

The hydrazine functional group can be quantitatively oxidized. A well-established method involves the titration with potassium iodate (KIO₃) in a strong hydrochloric acid solution.[6][7][8][9][10]

The Chemistry Behind the Titration: In a highly acidic medium, hydrazine is oxidized by iodate to nitrogen gas, while iodate is reduced. The endpoint can be detected potentiometrically or by using an indicator.

A Representative Titration Protocol:

-

Accurately weigh a sample of 5-Hydrazinyl-2-methylpyridine hydrochloride.

-

Dissolve the sample in a solution of concentrated hydrochloric acid.

-

Titrate with a standardized solution of potassium iodate.

-

The endpoint is detected by a sharp change in potential between a platinum and a reference electrode.

A Holistic Analytical Workflow

A comprehensive purity analysis integrates these techniques into a logical workflow to provide a complete picture of the material's quality.

Caption: A logical workflow for the comprehensive purity analysis of 5-Hydrazinyl-2-methylpyridine hydrochloride.

Data Presentation: A Summary of Techniques

| Analytical Technique | Primary Purpose | Key Strengths | Considerations |

| RP-HPLC | Separation and quantification of impurities. | High resolution, sensitivity, and quantitative accuracy. | Method development can be time-consuming. |

| ¹H NMR | Structural confirmation and identification. | Provides detailed structural information. | Lower sensitivity compared to HPLC for trace impurities. |

| LC-MS | Identification of unknown impurities. | Provides molecular weight information. | Requires more specialized equipment and expertise. |

| Titration | Determination of overall assay. | High accuracy and precision. | Not selective for the main component if other reducing or basic impurities are present. |

Conclusion: Ensuring Quality through Rigorous Analysis

The purity of 5-Hydrazinyl-2-methylpyridine hydrochloride is a critical quality attribute that directly impacts its performance in subsequent synthetic steps and the quality of the final product. A comprehensive analytical strategy, employing a combination of high-resolution chromatographic separation, definitive spectroscopic identification, and accurate titrimetric assay, is essential for ensuring its suitability for use in research and drug development. This multi-pronged approach provides the necessary confidence in the material's identity, strength, and purity, forming a cornerstone of scientific integrity and good manufacturing practice.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

-

BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Retrieved from [Link]

- Duckett, S. B., & Norcott, P. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(7), 563-570.

-

SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]

- Smolenkov, A. D., et al. (2011). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 66(13), 1107-1125.

- United Kingdom Atomic Energy Authority. (1962). Analytical method for the determination of hydrazine in 35% hydrazine solutions. (Report No. PG 323(W)).

-

OSTI.GOV. (1962). Analytical method for the determination of hydrazine in 35% hydrazine solutions. Retrieved from [Link]

- McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042-1046.

- Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(197), 352-354.

-

CP Lab Safety. (n.d.). 5-Hydrazinyl-2-methylpyridine, HCl, min 95%, 100 mg. Retrieved from [Link]

- Ito, K., & Iwamoto, K. (1987). Determination of Hydrazine and Hydroxylamine in Admixture by Potentiometric Titration with an Iodide Ion-Selective Electrode. Analytical Sciences, 3(4), 335-338.

-

METTLER TOLEDO. (n.d.). Determination of hydrazine in water samples. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. sielc.com [sielc.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]

- 7. osti.gov [osti.gov]

- 8. studylib.net [studylib.net]

- 9. ajsonline.org [ajsonline.org]

- 10. mt.com [mt.com]

Theoretical Studies on the Reactivity of Substituted Hydrazinylpyridines: A Computational Approach to Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Hydrazinylpyridine Scaffold

Substituted hydrazinylpyridines represent a privileged scaffold in medicinal chemistry. The unique arrangement of a pyridine ring coupled with a reactive hydrazinyl moiety bestows upon these molecules a remarkable versatility, enabling them to serve as foundational building blocks for a diverse array of more complex heterocyclic systems.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antitubercular, anticancer, and antiviral agents.[2][3][4] The reactivity of the hydrazinyl group, combined with the electronic properties of the substituted pyridine ring, dictates the therapeutic potential and metabolic fate of these compounds. Understanding this reactivity at a quantum level is paramount for the rational design of novel, more effective drug candidates.

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate and predict the reactivity of substituted hydrazinylpyridines. We will move beyond simple protocols to explain the causal reasoning behind methodological choices, grounding theoretical predictions in the principles of quantum chemistry and molecular mechanics. Our objective is to equip researchers and drug development professionals with the knowledge to leverage computational tools for accelerating the discovery and optimization of pyridine-based therapeutics.[5]

The Theoretical Chemist's Toolkit: Core Methodologies

The predictive power of computational chemistry lies in its ability to model molecular behavior at an electronic level. For a scaffold like hydrazinylpyridine, three core theoretical approaches provide a synergistic understanding of its reactivity and biological potential.

Quantum Mechanics: Density Functional Theory (DFT)

At the heart of modern reactivity theory is Density Functional Theory (DFT), a computational method that offers a robust balance between accuracy and computational efficiency for studying organic molecules.[5][6]

-

Expertise & Causality: We choose DFT because it allows us to calculate the electron distribution (density) of a molecule, which fundamentally governs its chemical properties. From this electron density, we can derive a host of reactivity descriptors. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) is a critical decision.[7] The B3LYP hybrid functional is often chosen for its proven track record in accurately predicting the geometries and electronic properties of organic compounds, while a Pople-style basis set like 6-311+G(d,p) provides sufficient flexibility for the electrons, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in non-hydrogen and hydrogen atoms, respectively. Geometric optimization of the molecule is the essential first step, ensuring all subsequent calculations are performed on a stable, minimum-energy structure.[8]

Biomolecular Interactions: Molecular Docking

While DFT elucidates intrinsic reactivity, molecular docking predicts how a molecule will interact with a specific biological target, such as a protein receptor or enzyme. This is crucial for mechanism-based drug design.[9]

-

Expertise & Causality: The primary goal of molecular docking is to predict the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[3] The choice of receptor is hypothesis-driven; for instance, if designing antitubercular agents, one might select an essential enzyme for Mycobacterium tuberculosis.[2] The docking algorithm samples a vast conformational space to find the most energetically favorable binding mode, which is quantified by a scoring function, typically reported in kcal/mol. A lower binding energy generally suggests a more stable ligand-receptor complex.[9] This allows for the virtual screening of numerous substituted hydrazinylpyridines to prioritize the most promising candidates for synthesis and biological testing.[2][4]

Structure-Activity Relationships: QSPR/QSTR Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) analyses form a statistical bridge between molecular structure and observable properties.[10]

-

Expertise & Causality: QSPR/QSTR models are built by correlating calculated molecular descriptors (such as those from DFT) with experimental data (e.g., IC50 values for antimalarial activity).[11] The resulting mathematical model can then be used to predict the activity or toxicity of new, unsynthesized compounds. This is a powerful tool for lead optimization, as it helps identify which structural modifications are likely to enhance desired properties while minimizing adverse effects. The use of topological descriptors, which encode information about molecular size, shape, and branching, is a common and effective strategy in these analyses.[10]

Deconstructing Reactivity: A Multi-Faceted Analysis

Using the toolkit described above, we can dissect the reactivity of substituted hydrazinylpyridines through several key analyses.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron orbitals. Their properties are fundamental indicators of chemical reactivity.[12]

-

EHOMO: The energy of the HOMO relates to the molecule's ability to donate electrons. A higher EHOMO indicates a better electron donor.

-

ELUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower ELUMO indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[13][14]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a simple yet powerful guide to a molecule's reactive sites.